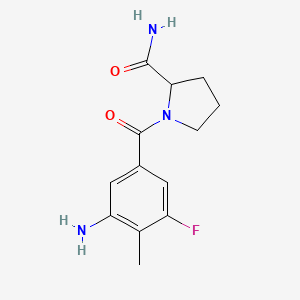![molecular formula C14H16N2 B7575484 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine, also known as MMB, is a compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This mechanism may be responsible for the potential anti-cancer effects of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine, as cancer cells often have overactive enzymes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has also been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is its relatively simple synthesis method, which makes it accessible to researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential toxicity of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its effects on non-cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine. One area of interest is the development of novel materials using 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine as a building block. Additionally, further investigation is needed to fully understand the mechanism of action of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its potential therapeutic effects. Finally, more research is needed to determine the potential toxicity of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its effects on non-cancer cells, in order to fully evaluate its safety for use in biomedical applications.
In conclusion, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is a compound with potential applications in various fields, including materials science, catalysis, and biomedical research. While more research is needed to fully understand its properties and potential applications, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine shows promise as a building block for novel materials and as a potential anti-cancer agent.
Synthesemethoden
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine can be synthesized through a multi-step process involving the reaction of 3-methylbenzaldehyde with nitrobenzene, followed by reduction of the nitro group to an amino group, and finally, reaction with 3-methylbenzyl chloride. This process results in the formation of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine as a white powder.
Wissenschaftliche Forschungsanwendungen
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedical research, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Eigenschaften
IUPAC Name |
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKPTFFAWTXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)